![molecular formula C8H14N4O B2486930 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol CAS No. 1159554-01-4](/img/structure/B2486930.png)
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds within the [1,2,4]triazolo[4,3-a]pyrazine family, to which our compound of interest belongs, has been explored through various methodologies. For instance, an efficient one-pot synthesis approach has been utilized for the creation of 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, employing a multicomponent reaction strategy that highlights the atom-economic nature of these syntheses (Sujatha et al., 2018). Such approaches underscore the versatility and efficiency of synthesizing complex molecules within this family, suggesting potential pathways for the synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol.
Molecular Structure Analysis
Research on similar [1,2,4]triazolo[4,3-a]pyrazine derivatives has included detailed investigations into their molecular structures, utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate their geometrical and electronic properties. For example, studies have described the crystal structure, spectroscopic characterization, and theoretical studies of related compounds, providing insights into the molecular geometry and intermolecular interactions that define their structural integrity (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of the [1,2,4]triazolo[4,3-a]pyrazine family are characterized by their interactions with various reagents and their ability to undergo a range of chemical transformations. Research has demonstrated the synthesis and reactivity of [1,2,4]triazolo[4,3-c]pyrimidinium- and [1,2,4]triazolo[4,3-a]pyrazinium-3-aminides, revealing the compounds' potential for nucleophilic ring-opening reactions and the formation of substituted 1,2,4-triazole derivatives (Crabb et al., 1997).
Physical Properties Analysis
While specific studies on the physical properties of this compound are scarce, research on related compounds within the same chemical family provides valuable insights. These studies typically focus on determining melting points, solubility, and other physical characteristics that can influence the compound's applications in various fields.
Chemical Properties Analysis
The chemical properties of compounds in the [1,2,4]triazolo[4,3-a]pyrazine family, including their stability, reactivity, and potential for forming derivatives, are critical for understanding their functional applications. For instance, the facile synthesis and diverse reactivity of [1,2,4]triazolo[4,3-a]pyrazin-3-amines highlight the chemical versatility of these compounds, suggesting avenues for further chemical modifications and applications (Li et al., 2019).
Scientific Research Applications
Antibacterial and Antifungal Activity
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol and its derivatives have been explored for their antibacterial and antifungal properties. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, which exhibited significant antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobial agents (Hassan, 2013).
Synthesis and Structural Analysis
Efforts have been made to synthesize and structurally analyze various derivatives of this compound. Li et al. (2019) developed a novel method for the synthesis of these compounds, demonstrating the versatility of this chemical structure in producing a range of derivatives. This work contributes to the understanding of their chemical properties and potential applications (Li et al., 2019).
Pharmaceutical Applications
The derivatives of this compound have shown promise in pharmaceutical research. For instance, Kulikovska et al. (2014) suggested a synthesis scheme for these derivatives, indicating their potential as pharmacological agents with various therapeutic activities, including cytotoxic and cardioprotective effects (Kulikovska et al., 2014).
Biotechnological Production
In the field of biotechnology, the compound has been used as an intermediate in the microbial production of pharmaceuticals. Wei et al. (2016) demonstrated the bioreduction of a related compound by Pseudomonas pseudoalcaligenes, which resulted in a chiral intermediate of the anti-diabetic drug, sitagliptin. This highlights the role of such compounds in the biosynthesis of medically important drugs (Wei et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target (potentially c-met kinase) and inhibit its function . This inhibition could lead to changes in cellular processes controlled by the target.
Biochemical Pathways
The downstream effects of this interaction could include reduced cell proliferation and increased cell death .
Result of Action
If the compound does indeed inhibit c-met kinase, the result could be a decrease in cell proliferation and an increase in cell death .
properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,13)7-11-10-6-5-9-3-4-12(6)7/h9,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBXQNXIHIDTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C2N1CCNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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